molecular formula C7H12O2 B073839 (Z)-2-Heptenoic acid CAS No. 1577-31-7

(Z)-2-Heptenoic acid

Cat. No. B073839
Key on ui cas rn: 1577-31-7
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-WAYWQWQTSA-N
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Patent
US04502993

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that (before the cracking reaction) the mixture was heated with 50 g of water at 90° C. for 60 minutes. 268 g of heptenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.8%, relative to valeraldehyde which had reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
84.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH3:6].[CH:9](=O)CCCC>O>[C:1]([OH:8])(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCC)(=O)O
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before the cracking reaction) the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 268 g
YIELD: PERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04502993

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that (before the cracking reaction) the mixture was heated with 50 g of water at 90° C. for 60 minutes. 268 g of heptenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.8%, relative to valeraldehyde which had reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
84.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH3:6].[CH:9](=O)CCCC>O>[C:1]([OH:8])(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCC)(=O)O
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before the cracking reaction) the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 268 g
YIELD: PERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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